5-Methylhexanoic acid

Description

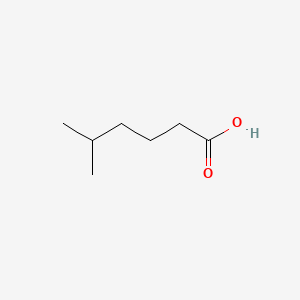

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUGCYGQWGLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044252 | |

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a cheese fermented odour | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; miscible with fat | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912 (24°) | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-46-6, 1330-19-4 | |

| Record name | 5-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL HEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1AK4X34C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -25 °C | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Methylhexanoic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Chemical Identity and Structure

This compound, also known as isoheptanoic acid, is a branched-chain fatty acid. Its structure consists of a six-carbon chain with a methyl group at the fifth carbon and a carboxylic acid functional group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Isoheptanoic acid, Isoenanthic acid, 5-Methylcaproic acid |

| CAS Number | 628-46-6[2] |

| Molecular Formula | C₇H₁₄O₂[1] |

| Molecular Weight | 130.18 g/mol [1] |

| SMILES | CC(C)CCCC(=O)O[1] |

| InChI | InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)[1] |

graph "5_Methylhexanoic_Acid_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12, fixedsize=true, width=0.5]; edge [color="#202124"];C1 [label="C", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", pos="0.87,-0.5!"]; O2 [label="O", fillcolor="#EA4335", pos="-0.87,-0.5!"]; H_O [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.3,-1.2!"]; C2 [label="C", pos="-1.5,0.87!"]; C3 [label="C", pos="-2.5,1.73!"]; C4 [label="C", pos="-3.5,2.6!"]; C5 [label="C", pos="-4.5,3.46!"]; C6 [label="C", pos="-5.5,2.6!"]; C7 [label="C", pos="-3.5,4.33!"];

// Add invisible nodes for positioning hydrogens H1_pos [label="", style=invis, pos="-1.2,1.8!"]; H2_pos [label="", style=invis, pos="-2.2,0.8!"]; H3_pos [label="", style=invis, pos="-2.2,2.7!"]; H4_pos [label="", style=invis, pos="-3.2,1.7!"]; H5_pos [label="", style=invis, pos="-3.2,3.5!"]; H6_pos [label="", style=invis, pos="-4.2,2.5!"]; H7_pos [label="", style=invis, pos="-4.8,4.4!"]; H8_pos [label="", style=invis, pos="-5.2,1.7!"]; H9_pos [label="", style=invis, pos="-6.2,3.0!"]; H10_pos [label="", style=invis, pos="-6.2,2.0!"]; H11_pos [label="", style=invis, pos="-2.8,4.9!"]; H12_pos [label="", style=invis, pos="-4.2,4.9!"]; H13_pos [label="", style=invis, pos="-3.5,5.3!"];

// Add hydrogen nodes H1 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.2,1.8!"]; H2 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,0.8!"]; H3 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.2,2.7!"]; H4 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,1.7!"]; H5 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.2,3.5!"]; H6 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,2.5!"]; H7 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.8,4.4!"]; H8 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5.2,1.7!"]; H9 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,3.0!"]; H10 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-6.2,2.0!"]; H11 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.8,4.9!"]; H12 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4.2,4.9!"]; H13 [label="H", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3.5,5.3!"];

// Bonds C1 -- O1 [style=double]; C1 -- O2; O2 -- H_O; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7;

// C-H Bonds C2 -- H1; C2 -- H2; C3 -- H3; C3 -- H4; C4 -- H5; C4 -- H6; C5 -- H7; C6 -- H8; C6 -- H9; C6 -- H10; C7 -- H11; C7 -- H12; C7 -- H13; }

Caption: Chemical structure of this compound.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic fatty, cheesy odor.[3] A summary of its key physical properties is presented in the table below.

| Property | Value | Conditions |

| Melting Point | < -25 °C | 760.00 mm Hg[3] |

| Boiling Point | 216 °C | - |

| Density | 0.90700 to 0.91700 g/cm³ | @ 25.00 °C[3] |

| Refractive Index | 1.41700 to 1.42700 | @ 20.00 °C[3] |

| Solubility | Slightly soluble in water | - |

| Flash Point | 215.00 °F (101.67 °C) | TCC[3] |

| pKa | 4.78 ± 0.10 | Predicted |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum was recorded on a BRUKER WP-60 instrument.[1]

-

¹H NMR Spectrum: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. A vapor phase IR spectrum is available for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available, with a prominent peak observed at m/z 60.0.[1] The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[1]

Experimental Protocols

This section details the general methodologies for determining the key physical and spectroscopic properties of this compound.

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Small test tube

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with mineral oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Caption: Workflow for micro boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

This compound sample

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the this compound sample, and the mass is measured again.

-

The volume of the liquid is determined by reading the graduated cylinder or by knowing the calibrated volume of the pycnometer.

-

The density is calculated by dividing the mass of the liquid by its volume.[5]

Spectroscopic Analysis Protocols

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

-

Sample Preparation: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Sample Preparation: The sample may be analyzed directly or after derivatization to increase volatility. For direct analysis, a dilute solution in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography (GC): A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a polar column like DB-Wax for fatty acids). The oven temperature is programmed to ramp up to ensure separation of components.[2]

-

Mass Spectrometry (MS): The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected to produce a mass spectrum.

Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acid

As a branched-chain fatty acid, this compound is expected to undergo metabolism via a pathway similar to the beta-oxidation of other branched-chain fatty acids. This process occurs in the mitochondria and involves a series of enzymatic reactions to break down the fatty acid into smaller molecules for energy production.

Caption: Simplified beta-oxidation pathway for a branched-chain fatty acid.

Safety Information

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 5-methyl hexanoic acid, 628-46-6 [thegoodscentscompany.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to 5-Methylhexanoic Acid

This guide provides a comprehensive overview of 5-methylhexanoic acid, a branched-chain fatty acid. It details its chemical structure, physicochemical properties, relevant experimental protocols for the synthesis of its derivatives, and its role in metabolic pathways. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

This compound, also known as isoheptanoic acid, is a medium-chain fatty acid.[1][2] Its chemical structure consists of a six-carbon hexanoic acid backbone with a methyl group located on the fifth carbon atom.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 130.18 | g/mol | [4][6][9] |

| 130.1849 | g/mol | [3][5][8] | |

| Physical State | Liquid | - | [1][7] |

| Appearance | Colorless liquid | - | [9] |

| Odor | Fatty, cheesy, fermented | - | [1][9] |

| Boiling Point | 216 | °C | [1][9] |

| 486.00 ± 6.00 | K | [10] | |

| Melting Point | < -25 | °C | [7][9] |

| -55.77 (estimate) | °C | [1] | |

| Density | ~0.91 | g/cm³ | [9] |

| 0.912 (at 24°C) | g/cm³ | [7] | |

| Refractive Index | 1.422 | - | [7] |

| 1.4220 | - | [1] | |

| Water Solubility | Slightly soluble | - | [1][9] |

| 3.93 (predicted) | g/L | [2] | |

| pKa | 4.78 ± 0.10 (Predicted) | - | [1] |

| 5.15 (Predicted) | - | [2] | |

| LogP | 2.19 | - | [1] |

| 2.22 (Predicted) | - | [2] | |

| Flash Point | >100 | °C | [1] |

Experimental Protocols

This compound and its derivatives are important precursors in the synthesis of pharmacologically active molecules. A notable example is the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, known as Pregabalin, a potent anticonvulsant.[11][12] A key step in its synthesis is the asymmetric hydrogenation of a cyano-substituted olefin to produce a chiral nitrile intermediate.[12]

Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-3-Cyano-5-methylhexanoate [12]

This protocol describes the key enantioselective step in a documented synthesis of Pregabalin.[12]

-

Objective: To synthesize (S)-3-cyano-5-methylhexanoate from a 3-cyano-5-methylhex-3-enoic acid salt with high enantiomeric excess.

-

Reagents and Materials:

-

3-cyano-5-methylhex-3-enoic acid salt (e.g., tert-butylammonium salt)

-

Rhodium catalyst: [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (hydrogenator)

-

-

Procedure:

-

Charge a suitable pressure vessel with the 3-cyano-5-methylhex-3-enoic acid salt and the rhodium catalyst, [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄, in methanol.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 45 psi.

-

Heat the reaction mixture to 55 °C and maintain stirring.

-

Monitor the reaction for completion (e.g., by checking for the cessation of hydrogen uptake).

-

Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

The resulting solution contains the desired product, (S)-3-cyano-5-methylhexanoate, which can be isolated and purified in subsequent steps. This intermediate is then typically subjected to nitrile reduction to yield the final aminomethyl product.[12]

-

Biological Context and Metabolic Pathways

As a branched-chain fatty acid (BCFA), this compound is involved in lipid metabolism.[9] BCFAs are integral components of cell membranes, where they contribute to membrane fluidity, and are involved in various metabolic processes.[9] The catabolism of fatty acids like this compound primarily occurs through β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA.[9]

The β-oxidation of a saturated fatty acyl-CoA chain involves a cycle of four key enzymatic reactions:[9]

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Oxidation: A β-hydroxyacyl-CoA dehydrogenase converts the hydroxyl group into a ketone, generating NADH.

-

Thiolytic Cleavage: A thiolase enzyme cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Caption: The four sequential steps of the β-oxidation pathway for fatty acid catabolism.

References

- 1. This compound | 628-46-6 [chemicalbook.com]

- 2. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 3. This compound [webbook.nist.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0031595) [hmdb.ca]

- 9. This compound | 628-46-6 | Benchchem [benchchem.com]

- 10. This compound (CAS 628-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-Methylhexanoic Acid: Nomenclature and Identification

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature of 5-Methylhexanoic acid, a medium-chain fatty acid.[1][2][3][4]

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2][5][6]

Synonyms and Identifiers

This compound is also known by several other names in literature and commercial sources. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

| Synonym | Source |

| Isoheptanoic acid | PubChem, Benchchem, ChemicalBook |

| Isoenanthic acid | PubChem, Benchchem |

| 5-Methylcaproic acid | PubChem, Benchchem |

| Isoamylacetic acid | PubChem |

| Hexanoic acid, 5-methyl- | PubChem, NIST WebBook |

| 5-Methylhexylic acid | PubChem |

A variety of identifiers are used to catalog this chemical compound across different databases:

Logical Relationship of Nomenclature

The IUPAC name "this compound" is derived from its chemical structure. The following diagram illustrates the logical breakdown of the name based on IUPAC nomenclature rules.

References

- 1. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031595) [hmdb.ca]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 628-46-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 5-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, also known as isoheptanoic acid, is a branched-chain fatty acid (BCFA) with the chemical formula C7H14O2. It is a colorless liquid with a characteristic fatty, cheese-like odor.[1] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methods, analytical protocols, biological activities, and toxicological data, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a medium-chain fatty acid.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H14O2 | [3] |

| Molecular Weight | 130.18 g/mol | [4] |

| CAS Number | 628-46-6 | [5] |

| Appearance | Colorless liquid | [3] |

| Odor | Fatty, cheesy, oily, fruity | [2] |

| Boiling Point | 216 °C | [3] |

| Melting Point | < -25 °C | [3] |

| Density | 0.91 g/cm³ | [3] |

| Refractive Index | 1.4209 (at 19°C) | [3] |

| Water Solubility | Slightly soluble | [2] |

| pKa | ~4.78 | [3] |

| LogP | 1.897 | [3] |

Experimental Protocols

Chemical Synthesis

3.1.1. Malonic Ester Synthesis (Hypothetical Protocol)

This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

-

Step 1: Deprotonation of Diethyl Malonate. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Step 2: Alkylation. The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-3-methylbutane (isobutyl bromide).

-

Step 3: Hydrolysis and Decarboxylation. The resulting dialkylmalonate is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification. Upon heating, the malonic acid derivative decarboxylates to yield this compound.

3.1.2. Grignard Reaction (Hypothetical Protocol)

This method involves the reaction of a Grignard reagent with carbon dioxide.

-

Step 1: Formation of the Grignard Reagent. 1-bromo-4-methylpentane is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent, 4-methylpentylmagnesium bromide.

-

Step 2: Carboxylation. The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.

-

Step 3: Acidification. The resulting magnesium carboxylate salt is hydrolyzed with a strong acid (e.g., hydrochloric acid or sulfuric acid) to yield this compound.

3.1.3. Synthesis Workflow

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

This protocol is adapted from established methods for short-chain fatty acid analysis in plasma.[6][7]

-

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of a similar fatty acid).

-

Acidify the sample by adding 10 µL of 1 M HCl to protonate the fatty acids.

-

Add 300 µL of cold methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer (MTBE) to a clean GC vial with an insert.

-

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 7000B Triple Quadrupole or similar.

-

Column: High-polarity column suitable for free fatty acids, such as a DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. Key ions for this compound would include its molecular ion and characteristic fragment ions.[4]

-

-

-

3. Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations of this compound.

-

The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

3.2.2. High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for the analysis of organic acids and may require optimization for this compound.[8][9][10]

-

1. Sample Preparation:

-

For aqueous samples, dilute with the mobile phase to a concentration within the calibration range.

-

For biological samples (e.g., plasma), perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge. The supernatant can then be diluted with the mobile phase.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

2. HPLC Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 25 mM potassium phosphate monobasic adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10-20 µL.

-

-

3. Quantification:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied; however, as a branched-chain fatty acid, it is expected to participate in lipid metabolism and may influence cellular signaling pathways.

Metabolism

This compound is metabolized through the fatty acid β-oxidation pathway to generate energy. Due to the methyl branch at the 5-position (gamma-position relative to the carboxyl group), it can undergo β-oxidation without the need for α-oxidation. The pathway would proceed similarly to that of straight-chain fatty acids, yielding acetyl-CoA and propionyl-CoA.

Potential Signaling Pathways

4.2.1. Nrf2 Signaling Pathway (Hypothesized)

Some fatty acids and their metabolites have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[11] While direct evidence for this compound is lacking, it is plausible that it or its metabolites could modulate this pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

4.2.2. Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for PPARs, a group of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[12][13] It is possible that this compound could act as a ligand for PPARα, which is highly expressed in metabolically active tissues like the liver and muscle.[14][15] Activation of PPARα generally leads to an increase in fatty acid oxidation.

Toxicology and Safety

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity | No data available | [16] |

| Acute Dermal Toxicity | No data available | [16] |

| Skin Corrosion/Irritation | Category 1C (Causes severe skin burns and eye damage) | [16] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [16] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns for a carboxylic acid. Key fragments would include the loss of a water molecule, the carboxyl group, and cleavage at various points along the carbon chain. The mass spectrum of its methyl ester is also available and shows a molecular ion peak and other characteristic fragments.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H and 13C NMR spectra are available in various databases.[3] These spectra would show characteristic chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the methyl groups, the methylene groups, the methine group, and the carboxylic acid group. While predicted spectra are useful, experimental spectra would be required for definitive structural confirmation.

Conclusion

This compound is a branched-chain fatty acid with established physical and chemical properties. While detailed experimental protocols for its synthesis and direct evidence for its biological activities are not extensively documented, established methods in organic chemistry and analytical biochemistry can be readily adapted for its study. Its potential role in metabolic regulation through pathways like Nrf2 and PPAR signaling warrants further investigation, which could be of interest to researchers in drug development and metabolic diseases. As with any corrosive chemical, appropriate safety precautions should be taken when handling this compound.

References

- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031595) [hmdb.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of PPAR Alpha in the Modulation of Innate Immunity | MDPI [mdpi.com]

- 13. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand- and species-dependent activation of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hexanoic acid, 5-methyl-, methyl ester [webbook.nist.gov]

The Natural Occurrence and Metabolic Significance of 5-Methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring compound found across various biological systems, from microorganisms to plants and animals, including humans. Its presence contributes to the characteristic aromas of certain foods and it plays a role in lipid metabolism. This technical guide provides an in-depth overview of the natural occurrence of this compound, methodologies for its analysis, and its metabolic context. While specific signaling pathways directly modulated by this compound are not yet well-elucidated, this guide will explore the broader metabolic pathways of branched-chain fatty acids.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources. The following table summarizes its known occurrences. However, quantitative data on the natural concentrations of this compound in these sources is limited in the scientific literature. The "Usage Level" in consumer products is provided for context but does not represent natural concentration.

Table 1: Natural Occurrence of this compound

| Category | Source | Reported Occurrence | Quantitative Data (Concentration) |

| Plants | Babaco Fruit (Carica pentagona Heilborn) | Yes[1] | Not available |

| Mango (Mangifera indica) | Yes[1] | Not available | |

| Strawberry (Fragaria x ananassa) | Yes[1] | Not available | |

| Tea (Camellia sinensis) | Yes[1] | Not available | |

| Tobacco (Nicotiana tabacum) | Yes[2] | Not available | |

| Thyme (Thymus longicaulis) | Yes[2] | Not available | |

| Animals | Heated Pork | Yes[1] | Not available |

| Humans | Urine | Yes[3] | Not available in healthy individuals |

| Microorganisms | Various Bacteria and Fungi | Production through microbial fermentation and metabolism, particularly via chain elongation of isovaleric acid[3] | Not available |

| Food Additive | Flavoring Agent | Used in cheese, butter, and fruit flavors | 0.05-5 ppm (in finished consumer products)[4] |

Metabolic Pathways

As a branched-chain fatty acid, this compound is involved in lipid metabolism.[2][3][5] The catabolism of BCFAs generally occurs in the mitochondria and peroxisomes and can proceed through β-oxidation, similar to straight-chain fatty acids, although the methyl branch can necessitate alternative enzymatic pathways. The biosynthesis of this compound in microorganisms can occur through the chain elongation of smaller precursor molecules like 3-methylbutanoic acid (isovaleric acid).[3]

The metabolic precursor to many branched-chain fatty acids is the branched-chain amino acid leucine. The catabolism of leucine leads to the formation of isovaleryl-CoA, a key intermediate that can be further metabolized.

Experimental Protocols

The analysis of this compound, a volatile short-chain fatty acid, typically involves extraction from the sample matrix followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Protocol 1: Extraction and Quantification of this compound from Plant and Animal Tissues by GC-MS

This protocol is a generalized procedure based on established methods for short-chain and branched-chain fatty acid analysis.

1. Sample Preparation and Homogenization:

-

Weigh approximately 1-5 g of the tissue sample (e.g., fruit pulp, meat).

-

Homogenize the sample in a suitable solvent system to extract lipids. A common choice is a chloroform:methanol mixture (2:1, v/v). For plant tissues, initial inactivation of lipases with hot isopropanol or an acidic solvent system may be necessary to prevent enzymatic degradation of lipids.

-

Add an internal standard (e.g., heptadecanoic acid) to the homogenization solvent for quantification.

2. Lipid Extraction:

-

Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid-containing organic phase from the aqueous phase and solid debris.

-

Collect the organic phase containing the lipids.

3. Saponification and Acidification:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add a methanolic potassium hydroxide (KOH) solution to the lipid extract and heat to saponify the esterified fatty acids, releasing the free fatty acids.

-

After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the fatty acid salts.

4. Fatty Acid Extraction:

-

Extract the free fatty acids from the acidified aqueous mixture using an organic solvent such as hexane or diethyl ether.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

5. Derivatization:

-

To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs). This can be achieved by reacting the fatty acid extract with a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) or by acidic catalysis with methanolic HCl.

-

After the reaction, extract the FAMEs into hexane.

6. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

-

Injector Temperature: 250°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify by comparing its peak area to that of the internal standard.

Protocol 2: Analysis of this compound in Human Urine by GC-MS

1. Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

2. Extraction:

-

To a known volume of urine, add an internal standard (e.g., a deuterated analog of a short-chain fatty acid).

-

Acidify the urine to a low pH (e.g., pH 1-2) with a strong acid like HCl.

-

Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times for better recovery.

-

Pool the organic extracts and dry them under a stream of nitrogen.

3. Derivatization:

-

Derivatize the dried extract to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This converts the carboxylic acid group to a trimethylsilyl (TMS) ester.

4. GC-MS Analysis:

-

The GC-MS conditions would be similar to those described in Protocol 1, with potential optimization of the temperature program to achieve good separation of the various organic acids present in urine.

-

Identification and quantification are performed by comparing the retention time and mass spectrum of the derivatized this compound to that of an authentic standard and normalizing to the internal standard.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in nature, contributing to the sensory properties of some foods and participating in lipid metabolism. While its presence is well-documented, there is a notable gap in the scientific literature regarding its quantitative levels in natural sources. The methodologies for its extraction and analysis, primarily centered around GC-MS, are well-established for fatty acids in general and can be adapted for the specific quantification of this compound. Further research is required to fully elucidate the specific signaling pathways and biological roles of this compound, which may present opportunities for drug development and a deeper understanding of metabolic processes.

References

- 1. Analysis of volatile compounds in pork from four different pig breeds using headspace solid‐phase micro‐extraction/gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 5-Methylhexanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its diverse biological roles, extending beyond a simple energy source. As a constituent of cellular membranes and a participant in lipid metabolism, its influence on cellular signaling pathways is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its metabolic fate and its interaction with the Nrf2 signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and drug development efforts in this area.

Introduction

This compound, also known as isoheptanoic acid, is a saturated fatty acid with a methyl group at the fifth carbon.[1][2] Like other BCFAs, it is found in various natural sources and is a product of microbial metabolism.[3] BCFAs are integral components of biological systems, contributing to the fluidity of cell membranes and participating in metabolic processes.[3] While research on many BCFAs is extensive, the specific roles of this compound are still being elucidated. This whitepaper aims to consolidate the existing knowledge and provide a technical framework for its further study.

Physicochemical and Biological Properties

This compound is a medium-chain fatty acid that is involved in lipid metabolism and transport.[1][2][4] Its fundamental role as a nutrient and energy source is well-established.[2][4]

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [5] |

| Molecular Weight | 130.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Biological Roles | Membrane stabilizer, Energy source, Nutrient | [4] |

| Metabolic Pathways | Lipid metabolism, Fatty acid metabolism | [1][2] |

| Cellular Processes | Cell signaling | [1][2] |

Metabolism of this compound

As a branched-chain fatty acid, this compound is expected to undergo catabolism through pathways similar to other BCFAs, primarily involving mitochondrial and peroxisomal oxidation. The metabolism of BCFAs is a complex process that can involve both alpha- and beta-oxidation, depending on the position of the methyl branch.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Role in Cell Signaling: The Nrf2 Pathway

Recent research suggests that fatty acids, including BCFAs, can influence cellular signaling cascades. One of the key pathways implicated is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. While direct evidence for this compound is still emerging, the general mechanism of Nrf2 activation by electrophilic compounds provides a strong hypothetical framework.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic molecules can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.[6][7]

Caption: General mechanism of Nrf2 activation by electrophilic compounds.

Experimental Protocols

To facilitate further research into the biological role of this compound, this section provides detailed methodologies for key experiments.

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound in biological matrices is crucial for understanding its metabolism and distribution. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Objective: To quantify the concentration of this compound in plasma or tissue samples.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., heptadecanoic acid)

-

Organic solvents (e.g., hexane, methanol, chloroform)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or a known amount of tissue homogenate, add the internal standard.

-

Perform a lipid extraction using a mixture of chloroform and methanol.

-

Isolate the organic phase containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add the derivatizing agent (BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert the fatty acids to their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature gradient program to separate the fatty acid methyl esters.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification of the target ions for this compound-TMS and the internal standard.

-

-

Quantification:

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031595) [hmdb.ca]

- 2. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of chemical activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylhexanoic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Branched-Chain Fatty Acid in Metabolism and Therapeutics

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its roles in cellular metabolism, signaling, and as a key structural motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis methodologies, metabolic pathways, and analytical protocols. Particular emphasis is placed on providing structured data, detailed experimental procedures, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and application in a research setting.

Introduction

This compound (isoheptanoic acid) is a saturated fatty acid characterized by a methyl group at the 5-position of its hexanoic acid backbone.[1] As a member of the branched-chain fatty acid family, it is found in various natural sources, including certain foods and as a metabolite in humans and microorganisms.[1][2] BCFAs are integral components of cell membranes, where their branched structure contributes to membrane fluidity.[1] Emerging research suggests their involvement in diverse metabolic processes, with potential implications for metabolic disorders and inflammation.[1] This guide aims to consolidate the current technical knowledge on this compound to serve as a valuable resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| CAS Number | 628-46-6 | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fatty, cheesy | [1][4] |

| Boiling Point | 216 °C | [1][4] |

| Melting Point | < -25 °C | [1] |

| Density | ~0.91 g/cm³ | [1][4] |

| Water Solubility | Slightly soluble | [1][4] |

| logP | 2.19 - 2.22 | [3][4] |

| pKa | ~4.78 - 5.15 | [3][4] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is of significant interest, particularly due to the pharmacological importance of compounds like pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid.[5][6] While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from standard organic chemistry principles and from the synthesis of its precursors and derivatives.

General Synthetic Strategy (Hypothetical)

A plausible synthetic route to this compound could involve the use of a Grignard reagent derived from a suitable isohexyl halide, followed by carboxylation.

Experimental Protocol: Hypothetical Synthesis of this compound

Materials:

-

1-bromo-4-methylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Standard glassware for Grignard reaction

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small amount of 1-bromo-4-methylpentane dissolved in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-4-methylpentane solution dropwise to maintain a gentle reflux.

-

Carboxylation: Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.

-

Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to hydrolyze the magnesium salt and protonate the carboxylate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water and brine. Dry the ether layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure.

Synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

The synthesis of the anticonvulsant drug pregabalin, a derivative of this compound, is well-documented. One common approach involves the asymmetric hydrogenation of a cyano-substituted olefin.[6]

Experimental Protocol: Key Steps in the Asymmetric Synthesis of Pregabalin [6]

1. Asymmetric Hydrogenation:

-

Reaction: A 3-cyano-5-methylhex-3-enoic acid salt is hydrogenated using a rhodium catalyst with a chiral ligand (e.g., Me-DuPHOS).

-

Conditions: The reaction is typically carried out in methanol under hydrogen pressure at an elevated temperature (e.g., 55 °C).

-

Outcome: This step yields the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess.

2. Reduction of the Nitrile:

-

Reaction: The nitrile group of (S)-3-cyano-5-methylhexanoate is reduced to a primary amine.

-

Catalyst: A heterogeneous catalyst such as sponge nickel is commonly used.

-

Conditions: The hydrogenation is performed in a solvent system like water and ethanol in the presence of a base (e.g., potassium hydroxide) under hydrogen pressure.

-

Work-up: The crude product is crystallized from a mixture of ethanol, water, and acetic acid to yield pure (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.

Metabolism of this compound

As a branched-chain fatty acid, this compound is expected to undergo metabolism primarily through the β-oxidation pathway to generate energy.[1] This process occurs within the mitochondria and peroxisomes.[7]

Beta-Oxidation Pathway

The β-oxidation of this compound involves a series of enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule.

References

- 1. This compound | 628-46-6 | Benchchem [benchchem.com]

- 2. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolite and Fatty Acid Analysis of Yeast Cells and Culture Supernatants [bio-protocol.org]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

5-Methylhexanoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), is increasingly recognized for its role in cellular lipid metabolism. As a naturally occurring medium-chain fatty acid found in various foods, its metabolic fate is of significant interest for understanding metabolic regulation and identifying potential therapeutic targets.[1][2][3][4] This technical guide provides an in-depth overview of the core aspects of this compound metabolism, focusing on its catabolic pathway, associated enzymatic kinetics, and relevant experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's role in fatty acid oxidation.

Introduction to this compound

This compound, also known as isoheptanoic acid, is a saturated fatty acid with a methyl branch on the fifth carbon.[1][3] BCFAs are integral components of cellular membranes and are involved in various metabolic processes, with studies suggesting roles in mitigating metabolic disorders and possessing anti-inflammatory properties.[1] Like other fatty acids, this compound serves as an energy source and is catabolized through β-oxidation.[1][2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| CAS Number | 628-46-6 | [3] |

| Appearance | Liquid | [3] |

| Odor | Fermented cheese | [5] |

| Synonyms | Isoheptanoic acid, 5-Methylcaproic acid, Isoamylacetic acid | [3] |

Metabolic Pathway of this compound

The primary catabolic pathway for this compound is β-oxidation, which occurs within the mitochondria and potentially in peroxisomes, a common site for the initial breakdown of branched-chain fatty acids.[6][7][8] The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.

Mitochondrial Transport

Before oxidation, this compound must be activated to its CoA thioester, 5-methylhexanoyl-CoA, in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase. Due to the impermeability of the inner mitochondrial membrane to acyl-CoAs, 5-methylhexanoyl-CoA is then conjugated to carnitine to form 5-methylhexanoyl-carnitine. This step is facilitated by carnitine palmitoyltransferase 1 (CPT1). The acyl-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts 5-methylhexanoyl-carnitine back to 5-methylhexanoyl-CoA, releasing free carnitine.[7]

β-Oxidation Pathway

The β-oxidation of 5-methylhexanoyl-CoA proceeds through a cycle of four enzymatic reactions. Due to the methyl branch, the final thiolytic cleavage will yield propionyl-CoA in addition to acetyl-CoA.

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group across the double bond.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

This cycle repeats, and in the final cycle for 5-methylhexanoyl-CoA, the remaining five-carbon acyl-CoA (3-methylbutyryl-CoA) is cleaved to yield acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Quantitative Data

Direct Michaelis-Menten kinetic data (Km and kcat) for the specific enzymes involved in this compound metabolism are not extensively reported in the literature. However, studies on acyl-CoA dehydrogenases (ACADs) with other branched-chain substrates provide some insight. For instance, some ACADs exhibit activity towards branched-chain acyl-CoAs, though often with a lower turnover number compared to their preferred straight-chain substrates.[9] Table 2 summarizes hypothetical and comparative kinetic data to illustrate the expected enzymatic behavior.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s⁻¹) | Comments |

| Acyl-CoA Dehydrogenase (e.g., MCAD) | Octanoyl-CoA (C8) | 2-10 | High | Optimal straight-chain substrate. |

| Acyl-CoA Dehydrogenase (e.g., ACAD10) | 2S-methyl C15-CoA | - | Low activity reported | Shows preference for branched-chain substrates.[10] |

| Acyl-CoA Dehydrogenase (hypothetical) | 5-Methylhexanoyl-CoA | Not Reported | Not Reported | Expected to be a substrate, but with potentially lower efficiency than straight-chain counterparts. |

| ACAD11 | 4-phosphovaleryl-CoA | 51.4 ± 30 | 11.1 ± 1.6 µM min⁻¹ | Demonstrates that some ACADs have a preference for modified or branched substrates.[11] |

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

This protocol is adapted from a method for a structurally similar compound, 2-methyl-5-oxohexanoic acid, and can be optimized for this compound.[12]

Objective: To quantify the concentration of this compound in plasma or tissue extracts.

Principle: Due to the polar nature of the carboxylic acid group, this compound requires chemical derivatization to become volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A two-step derivatization involving methoxyamination (if ketone groups are present, not necessary for 5-MHA but good practice for metabolomic profiling) and silylation is effective.[12]

Materials and Reagents:

-

This compound standard

-

Internal Standard (e.g., a deuterated analog or a structurally similar, non-endogenous BCFA)

-

Methoxyamine hydrochloride (MeOX) in pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Anhydrous pyridine

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation and Extraction:

-

To 100 µL of plasma or homogenized tissue, add the internal standard.

-

Precipitate proteins with a suitable solvent (e.g., ice-cold acetone or methanol) and centrifuge.

-

Perform a liquid-liquid extraction of the supernatant with an organic solvent like ethyl acetate.

-

Dry the organic phase under a stream of nitrogen.

-

-

Derivatization:

-

Ensure the dried extract is completely anhydrous.

-

Step 1 (Optional - for broader profiling): Add MeOX in pyridine, vortex, and incubate to protect any ketone groups.

-

Step 2 (Silylation): Add MSTFA with 1% TMCS, vortex, and incubate at 60°C for 30 minutes. This converts the carboxylic acid to its trimethylsilyl (TMS) ester.[12]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Suggested GC-MS Parameters: [12]

-

Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50 - 550 m/z.

-

-

Data Analysis:

-

Quantification is achieved by integrating the peak areas of the target analyte and the internal standard.

-

A calibration curve is generated using known concentrations of the this compound standard.

In Vitro Fatty Acid Oxidation Assay

This protocol can be adapted to measure the oxidation of this compound in isolated mitochondria or cell cultures.

Objective: To determine the rate of β-oxidation of this compound.

Principle: A radiolabeled version of this compound (e.g., ¹⁴C-labeled) is supplied to the biological system. The rate of β-oxidation is determined by measuring the production of radiolabeled acetyl-CoA or its downstream metabolites, or the reduction of electron acceptors like FAD.

Materials and Reagents:

-

Radiolabeled this compound (e.g., [1-¹⁴C]this compound)

-

Isolated mitochondria or cell culture (e.g., hepatocytes, myotubes)

-

Reaction buffer containing cofactors (CoA, ATP, NAD+, FAD, L-carnitine)

-

Scintillation cocktail and vials

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the isolated mitochondria or cells with the reaction buffer.

-

Pre-incubate at 37°C to equilibrate.

-

Initiate the reaction by adding the radiolabeled this compound.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction (e.g., by adding perchloric acid).

-

Separate the products of β-oxidation (e.g., radiolabeled acetyl-CoA) from the unreacted substrate. This can be done using chromatography or by capturing ¹⁴CO₂ if the label is on a carbon that is released.

-

Measure the radioactivity of the product fraction using a scintillation counter.

-

Data Analysis:

-

Calculate the rate of oxidation based on the amount of radiolabeled product formed per unit of time per amount of protein.

Conclusion

This compound is an important branched-chain fatty acid whose metabolism follows the general principles of β-oxidation, with modifications to accommodate its branched structure. While specific kinetic data for the enzymes involved in its degradation are still emerging, the methodologies for its quantification and the study of its oxidation are well-established. Further research into the specific enzyme kinetics and regulatory aspects of this compound metabolism will provide a more complete understanding of its physiological and pathophysiological roles, potentially opening new avenues for therapeutic intervention in metabolic diseases.

References

- 1. This compound | 628-46-6 | Benchchem [benchchem.com]

- 2. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 3. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031595) [hmdb.ca]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Synthesis and Characterization of 5-Methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanoic acid, also known as isoheptanoic acid or 5-methylcaproic acid, is a branched-chain fatty acid that has garnered significant interest in various scientific and industrial fields.[1][2] Its presence in a variety of natural sources, contributing to their characteristic aromas, has led to its use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, this compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of pharmaceuticals such as Pregabalin.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

While a singular, definitive "discovery" of this compound is not prominently documented in readily available historical literature, its identification is rooted in the broader exploration of branched-chain fatty acids. The pioneering work of biochemists like Phoebus A. Levene and his colleagues in the early 20th century laid the groundwork for understanding the structure and metabolism of these lipids, which are integral components of various biological systems.[4] Early research focused on isolating and characterizing these compounds from natural sources, paving the way for subsequent synthetic investigations.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its application in research and synthesis. The following tables summarize its key physical properties and provide references for its spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 628-46-6 | [1][5] |

| Molecular Formula | C₇H₁₄O₂ | [6] |

| Molecular Weight | 130.18 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | Isoheptanoic acid, 5-methylcaproic acid, Isoamylacetic acid | [6] |

| Appearance | Liquid | [6] |

| Odor | Fermented cheese | [2] |

| Melting Point | < -25 °C | [6] |

| Boiling Point | 223 °C | [7] |

| Density | 0.912 g/cm³ (at 24 °C) | [6] |

| Refractive Index | 1.422 | [6] |

| Solubility | Slightly soluble in water; miscible with fat | [6] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Database/Source |

| ¹H NMR | PubChem |

| ¹³C NMR | PubChem |

| Mass Spectrometry (GC-MS) | PubChem, NIST WebBook |

| Infrared (IR) Spectroscopy | PubChem, NIST WebBook |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common laboratory-scale syntheses.

Malonic Ester Synthesis of this compound

This classical method utilizes the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-